tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate is a synthetic organic compound with a wide range of applications in scientific research. It is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.
Preparation Methods
The synthesis of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthetic route includes the following steps :
Protection: The hydroxyl group of tert-butyl-4-hydroxypiperidine-1-carboxylate is protected using a suitable protecting group.
Cyclization: The protected intermediate undergoes cyclization to form the azocane ring.
Deprotection: The protecting group is removed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules for studying cellular processes and drug interactions.
Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: This compound has a similar piperidine structure but with a formyl group instead of the azocane ring.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boronate ester group, making it useful in different chemical reactions.
The uniqueness of this compound lies in its azocane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
2742654-05-1 |
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Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 |
Purity |
95 |
Origin of Product |
United States |
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